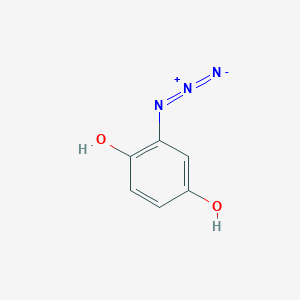1,4-Benzenediol, 2-azido-
CAS No.: 185330-16-9
Cat. No.: VC16843898
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 185330-16-9 |
|---|---|
| Molecular Formula | C6H5N3O2 |
| Molecular Weight | 151.12 g/mol |
| IUPAC Name | 2-azidobenzene-1,4-diol |
| Standard InChI | InChI=1S/C6H5N3O2/c7-9-8-5-3-4(10)1-2-6(5)11/h1-3,10-11H |
| Standard InChI Key | GECUOSUZVAGXEW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)N=[N+]=[N-])O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
The compound’s molecular structure combines the electron-donating hydroxyl groups with the electron-withdrawing azido moiety, creating a polarized aromatic system. Key physicochemical parameters include an exact mass of 151.038 g/mol, a polar surface area (PSA) of 90.210 Ų, and a calculated logP (octanol-water partition coefficient) of 1.492 . These properties influence its solubility, reactivity, and interactions in biological systems. Notably, the azido group’s thermodynamic instability necessitates careful handling under standard laboratory conditions.
Table 1: Key Molecular Descriptors of 2-Azidobenzene-1,4-diol
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅N₃O₂ |
| Molecular Weight | 151.123 g/mol |
| Exact Mass | 151.038 g/mol |
| Polar Surface Area | 90.210 Ų |
| logP | 1.492 |
| CAS Registry Number | 185330-16-9 |
Spectral Signatures and Structural Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy of 2-azidobenzene-1,4-diol reveals absorption maxima characteristic of conjugated π-systems, with shifts attributable to the azido group’s electronic effects. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of structure: the hydroxyl protons resonate as broad singlets in the δ 5.5–6.0 ppm range, while the aromatic protons exhibit splitting patterns consistent with meta-substitution relative to the azido group . Mass spectrometric analysis confirms the molecular ion peak at m/z 151.038, aligning with theoretical calculations.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthetic route involves diazotization followed by azide substitution. Couladouros et al. (1997) demonstrated that treating 2-amino-1,4-benzenediol with sodium nitrite (NaNO₂) in acidic media generates a diazonium intermediate, which subsequently reacts with sodium azide (NaN₃) to yield the target compound . This method achieves moderate yields (70–75%) under controlled temperatures (0–5°C) to prevent premature decomposition of the azide.
Chemical Reactivity and Functional Transformations
Azide-Specific Reactions
The azido group participates in two principal reaction types:
-
Staudinger Reaction: Phosphines (e.g., triphenylphosphine) convert the azide to iminophosphoranes, enabling subsequent hydrolysis to amines.
-
Huisgen Cycloaddition: Copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes generates 1,4-disubstituted triazoles, a cornerstone of click chemistry .
Oxidative and Reductive Pathways
Oxidation with hydrogen peroxide (H₂O₂) under acidic conditions cleaves the azido group, yielding nitroso intermediates. Conversely, lithium aluminum hydride (LiAlH₄) reduces the azide to a primary amine, forming 2-amino-1,4-benzenediol—a precursor to pharmaceutical intermediates .
Stability and Degradation Mechanisms
While no direct studies on 2-azidobenzene-1,4-diol degradation exist, analogous systems like 4-methoxy-2-nitroaniline provide insights. Fenton oxidation (Fe²⁺/H₂O₂) attacks electron-rich positions, leading to hydroxylation, denitrogenation, and ring cleavage . For 2-azidobenzene-1,4-diol, predicted degradation products include:
-
Primary Products: 2-Nitroso-1,4-benzenediol (via oxidation)
-
Secondary Products: Oxalic acid, formic acid (from ring opening)
-
Final Products: CO₂, H₂O (complete mineralization)
Applications in Scientific Research
Organic Synthesis and Catalysis
The compound serves as a versatile building block for:
-
Triazole Synthesis: Facile access to 1,2,3-triazoles via click chemistry, which are pivotal in drug discovery.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings exploit the hydroxyl groups’ directing effects for regioselective functionalization.
Materials Science Innovations
In polymer chemistry, 2-azidobenzene-1,4-diol acts as a crosslinker through thermal azide-alkyne cycloaddition (without catalysts), enhancing mechanical properties in epoxy resins. Its incorporation into conductive polymers improves charge transport in organic electronics.
Biomedical Relevance
Though direct biological data is limited, structural analogs demonstrate:
-
Antimicrobial Activity: Triazole derivatives inhibit bacterial dihydrofolate reductase.
-
Anticancer Potential: Azido-quinones generate reactive oxygen species (ROS) in tumor cells.
Comparative Analysis with Structural Analogs
2-Azido-1,4-dihydroxybenzene vs. 2-Nitro-1,4-benzenediol
| Parameter | 2-Azido Derivative | 2-Nitro Derivative |
|---|---|---|
| Reactivity | Click chemistry enabled | Electrophilic substitution |
| Stability | Thermally labile | Oxidatively stable |
| Applications | Bioconjugation | Explosives manufacturing |
The azido derivative’s click reactivity offers advantages in modular synthesis, whereas the nitro analog’s stability suits high-energy material applications.
Future Research Directions
-
Mechanistic Studies: Elucidate degradation pathways under advanced oxidation processes.
-
Toxicokinetics: Investigate metabolite profiles in mammalian systems.
-
Green Synthesis: Develop biocatalytic routes using azide-specific enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume